4-(4-Methoxyphenyl)pyridine
Overview
Description
“4-(4-Methoxyphenyl)pyridine” is a chemical compound with the molecular formula C12H11NO. It has a molecular weight of 185.231. This compound is provided in solid form and is typically stored in a dry environment at room temperature1.
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Methoxyphenyl)pyridine” has been reported in the literature. For instance, a new porphyrin, 5,10,15,20-tetrakis {4-[(4-methoxyphenyl)acetyl]oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [Co II (TMAPP)] (2) were synthesized in good and quantitative yields2.
Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenyl)pyridine” has been confirmed by various spectroscopic methods such as FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy2.
Physical And Chemical Properties Analysis
“4-(4-Methoxyphenyl)pyridine” is a solid compound with a density of 1.1±0.1 g/cm34. It has a molecular weight of 185.2224.
Scientific Research Applications
Corrosion Inhibition
- Application : 4-(4-Methoxyphenyl)pyridine derivatives demonstrate significant inhibitory effects on steel corrosion, particularly in acidic environments like 15% HCl. For instance, 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMP) is studied for its corrosion inhibition properties.
- Methods & Results : Methods like electrochemical impedance spectroscopy, Tafel polarization, and scanning electron microscopy were employed. These studies revealed that such derivatives effectively reduce corrosion, with some compounds achieving inhibition efficiency up to 90.24% at specific concentrations (Ansari, Quraishi, & Singh, 2015).
Photophysical Studies
- Application : Derivatives of 4-(4-Methoxyphenyl)pyridine, like 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine (AMPIP-c), are studied for their photophysical properties, including intramolecular charge transfer and proton transfer processes.
- Methods & Results : Techniques like UV-visible and fluorescence spectroscopy were used to investigate these processes. The results showed variations in emissions in different solvents, indicating the potential for applications in photophysical research (Behera, Karak, & Krishnamoorthy, 2015).
Insecticidal Activity
- Application : Pyridine derivatives, including those with 4-(4-Methoxyphenyl)pyridine, have been studied for their insecticidal properties against certain agricultural pests.
- Methods & Results : Bioassay results indicated that some of these compounds possess moderate to strong aphidicidal activities, making them potential candidates for pest control in agriculture (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthesis of Polysubstituted Pyridines
- Application : Synthesizing polysubstituted pyridines with methoxyphenyl groups has implications in pharmaceutical research, particularly for creating compounds that modulate multidrug resistance.
- Methods & Results : Various synthesis methods were used to create these compounds, showing potential modulating activity comparable to known pharmaceuticals (Krauze, Grinberga, Sokolova, Domracheva, Shestakova, & Duburs, 2015).
Fluorescent Probes for Metal Ions
- Application : Certain 4-(4-Methoxyphenyl)pyridine derivatives are developed as fluorescent probes for detecting metal ions like Zn2+.
- Methods & Results : The study reported a clear chelation enhanced fluorescence effect in the presence of Zn2+, indicating its potential use in chemical sensing and analysis (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).
Safety And Hazards
The safety data sheet for “4-(4-Methoxyphenyl)pyridine” indicates that it may be harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation. It is toxic to aquatic life and can have long-lasting effects5.
Future Directions
The future directions for “4-(4-Methoxyphenyl)pyridine” and related compounds could involve further exploration of their potential neuroprotective and anti-neuroinflammatory properties3. These compounds could potentially be developed as therapeutic agents for the treatment of various neurodegenerative diseases, ischemic stroke, and traumatic brain injury3.
properties
IUPAC Name |
4-(4-methoxyphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXPUDLCSHDVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345335 | |
Record name | 4-(4-Methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyridine | |
CAS RN |
5938-16-9 | |
Record name | 4-(4-Methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.